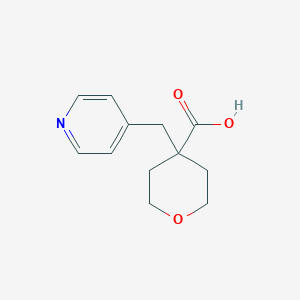
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, also known as ADMP, is a synthetic compound with a wide range of applications in scientific research. It has been used for a variety of purposes, including as a biological marker, a fluorescent probe, and a reagent for organic synthesis. ADMP is a relatively simple compound, consisting of an allyl group attached to a pyrrol-3-yl moiety, which is in turn connected to a chlorine-substituted ethanone. This compound is of particular interest due to its unique properties and its potential for use in a variety of applications.
Applications De Recherche Scientifique
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has been widely used in scientific research due to its unique properties and potential applications. It has been used as a fluorescent probe for the detection of various molecules, such as proteins and nucleic acids, as well as for the imaging of cells. It has also been used in organic synthesis as a reagent for the synthesis of compounds with a wide range of biological activities. Additionally, 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has been used as a biological marker for the detection of certain enzymes and proteins, as well as for the quantification of certain metabolites.
Mécanisme D'action
The mechanism of action of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone is not fully understood. However, it is believed that the compound acts as a fluorescent probe due to its ability to absorb light in the visible region and emit light in the near-infrared region. This property allows 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone to be used as a marker for the detection of various molecules, such as proteins and nucleic acids. Additionally, it is believed that the allyl group of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone is capable of forming hydrogen bonds with certain molecules, which may be responsible for its ability to act as a reagent for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone are not well understood. However, it has been suggested that the compound may have the potential to interact with certain enzymes and proteins. Additionally, 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has been shown to have the ability to interact with certain metabolites, such as glucose, and may be useful for the quantification of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a wide range of applications. Additionally, it is a relatively stable compound and has a long shelf life. However, there are some limitations to the use of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone in laboratory experiments. The compound is not water-soluble and is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, the compound is not very reactive and may not be suitable for certain reactions.
Orientations Futures
The potential applications of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone are vast and are still being explored. Future research may focus on the development of more efficient synthetic methods for the production of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, as well as the development of new applications for the compound. Additionally, further research may focus on the biochemical and physiological effects of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, as well as its potential to interact with certain enzymes and proteins. Finally, further research may focus on the development of new fluorescent probes based on 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone, as well as the development of new methods for the detection and quantification of certain metabolites.
Méthodes De Synthèse
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone can be synthesized in a variety of ways. The most common method is via a palladium-catalyzed cross-coupling reaction between 2-chloroethanone and allyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4. This reaction is highly efficient and yields a high yield of 1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone. Other methods of synthesis include the use of a Grignard reagent, and the use of a metal-catalyzed cross-coupling reaction.
Propriétés
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-4-5-13-8(2)6-10(9(13)3)11(14)7-12/h4,6H,1,5,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQPMUYFVRBHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC=C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Allyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloro-ethanone | |
CAS RN |
568543-78-2 |
Source


|
| Record name | 2-chloro-1-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)


![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)




![3-(3,4-Dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950074.png)

![3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950079.png)